

# An In-depth Technical Guide to m-PEG8-Tos: Structure, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *m*-PEG8-Tos

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This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-tosylate with eight ethylene glycol units (**m-PEG8-Tos**). It details its chemical structure, molecular weight, and key properties. Furthermore, it explores its applications in bioconjugation and drug delivery, supported by experimental protocols and characterization techniques.

## Core Concepts: Structure and Properties

**m-PEG8-Tos** is a discrete polyethylene glycol (dPEG®) reagent, meaning it is a single molecular weight compound, which simplifies analysis and ensures reproducibility in research and development.<sup>[1]</sup> It consists of a methoxy-terminated polyethylene glycol chain of eight ethylene glycol units, with a tosylate group at the other terminus. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls.<sup>[2][3]</sup> This reactivity is fundamental to its utility as a chemical linker. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.<sup>[2]</sup>

Chemical Structure:

Molecular Information:

There is some discrepancy in the reported molecular formula and weight across different suppliers, which may be attributed to the number of ethylene glycol units. The naming convention "PEG8" can sometimes refer to the number of oxygen atoms or the number of

ethylene glycol repeating units. For the purpose of this guide, we will consider two common forms.

Parameter	Value (Source 1)	Value (Source 2)
Chemical Formula	C22H38O10S	C24H42O11S
Molecular Weight	494.60 g/mol [2]	538.65 g/mol
Exact Mass	494.2186	Not specified
CAS Number	79622-11-0	82217-01-4
IUPAC Name	2,5,8,11,14,17,20-heptaoxidocosan-22-yl 4-methylbenzenesulfonate	Not specified

## Applications in Bioconjugation and Drug Delivery

The primary application of **m-PEG8-Tos** lies in the field of PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, and nanoparticles. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by:

- Increasing solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drugs and improve the stability of protein therapeutics.
- Prolonging circulation time: The PEG chain creates a hydrophilic shield that reduces recognition and clearance by the reticuloendothelial system, leading to a longer half-life in the body.
- Reducing immunogenicity: The PEG coating can mask epitopes on the surface of therapeutic proteins, reducing their potential to elicit an immune response.

**m-PEG8-Tos** is particularly valuable in the development of:

- Antibody-Drug Conjugates (ADCs): The tosyl group can be displaced by a nucleophile on a linker attached to a cytotoxic drug, facilitating the conjugation to an antibody.

- Targeted Drug Delivery Systems: It can be used to attach targeting ligands to nanocarriers like liposomes and nanoparticles, enabling site-specific drug delivery.
- PROTACs (Proteolysis Targeting Chimeras): **m-PEG8-Tos** serves as a PEG-based linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.

## Experimental Protocols

This protocol outlines a general procedure for the conjugation of **m-PEG8-Tos** to primary amines (e.g., lysine residues) on a protein.

Materials:

- Protein of interest
- **m-PEG8-Tos**
- Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.5)
- Quenching reagent (e.g., Tris or glycine)
- Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- PEGylation Reaction: Add a 5 to 20-fold molar excess of **m-PEG8-Tos** to the protein solution. The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
- Quenching: Add a quenching reagent in excess to stop the reaction by consuming any unreacted **m-PEG8-Tos**.

- Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or another suitable purification method.

This protocol describes the conversion of **m-PEG8-Tos** to a thiol-reactive linker by substitution with a thiol-containing nucleophile.

Materials:

- **m-PEG8-Tos**
- Thiol-containing nucleophile (e.g., N-acetyl-cysteine methyl ester)
- Aprotic polar solvent (e.g., Dimethylformamide, DMF)
- Base (e.g., Triethylamine, TEA)
- Purification system (e.g., Flash chromatography)

Procedure:

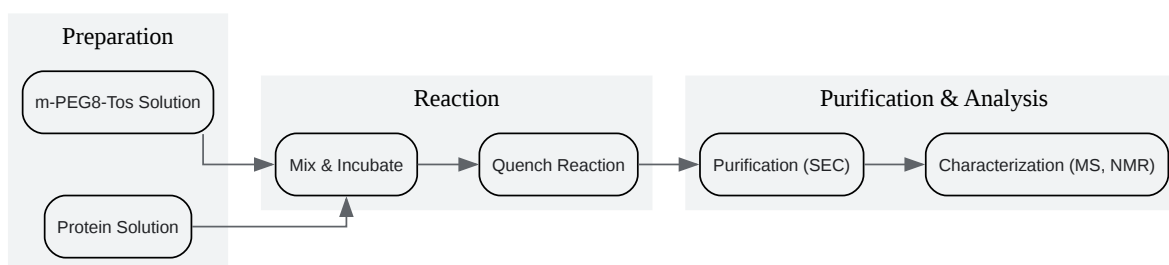
- Dissolution: Dissolve **m-PEG8-Tos** and a slight molar excess of the thiol-containing nucleophile in DMF.
- Reaction Initiation: Add the base to the solution to deprotonate the thiol group and initiate the nucleophilic substitution.
- Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash chromatography.

## Characterization Techniques

The successful synthesis and purification of **m-PEG8-Tos** conjugates require robust analytical characterization.

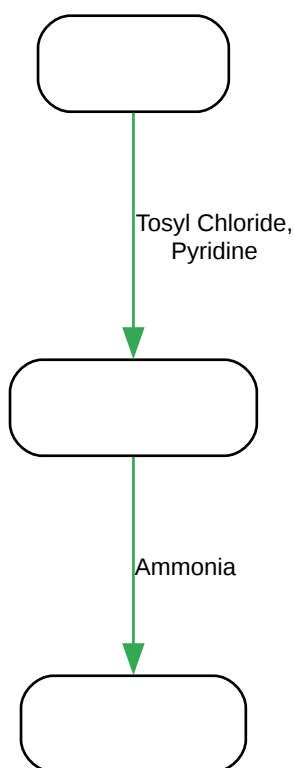
Technique	Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy	Confirms the chemical structure and purity of m-PEG8-Tos and its conjugates. $^1\text{H}$ NMR is particularly useful for determining the degree of PEGylation by comparing the integration of PEG-specific peaks to those of the conjugated molecule.
Mass Spectrometry (MS)	Determines the molecular weight of the conjugate, confirming the attachment of the PEG linker. Techniques like ESI-MS and MALDI-TOF MS are commonly employed.
Size-Exclusion Chromatography (SEC)	Separates the PEGylated product from unreacted starting materials and aggregates, providing information on purity and molecular weight distribution.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)	For protein conjugates, SDS-PAGE can visualize the increase in molecular weight upon PEGylation.

## Visualization of Workflows and Relationships



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Caption: A generalized workflow for the PEGylation of a protein using **m-PEG8-Tos**.



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Caption: Synthesis of **m-PEG8-Tos** from its alcohol precursor and its conversion to an amine derivative.

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## References

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